molecular formula C12H14BrF3OS B14063848 1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14063848
M. Wt: 343.20 g/mol
InChI Key: LDYJDCZTNBQBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation may produce a sulfoxide or sulfone .

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with various molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethylthio)benzene is unique due to the presence of both ethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications .

Properties

Molecular Formula

C12H14BrF3OS

Molecular Weight

343.20 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3OS/c1-2-17-11-8-10(18-12(14,15)16)6-5-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

LDYJDCZTNBQBQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)SC(F)(F)F)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.